molecular formula C11H15BrClNO B6222655 3-(4-bromo-2-ethylphenyl)oxetan-3-amine hydrochloride CAS No. 2758003-19-7

3-(4-bromo-2-ethylphenyl)oxetan-3-amine hydrochloride

Cat. No.: B6222655
CAS No.: 2758003-19-7
M. Wt: 292.6
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Description

3-(4-bromo-2-ethylphenyl)oxetan-3-amine hydrochloride is a chemical compound with a molecular structure that includes a brominated phenyl group, an oxetane ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2-ethylphenyl)oxetan-3-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-ethylphenyl derivatives, followed by the formation of the oxetane ring and subsequent amination. The final step involves the conversion of the free amine to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the reactions, as well as using catalysts and solvents that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-ethylphenyl)oxetan-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the brominated phenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(4-bromo-2-ethylphenyl)oxetan-3-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-ethylphenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The brominated phenyl group and the oxetane ring can interact with enzymes and receptors, potentially modulating their activity. The amine group may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-2-ethylphenyl)oxetan-3-amine hydrochloride
  • 3-(4-fluoro-2-ethylphenyl)oxetan-3-amine hydrochloride
  • 3-(4-methyl-2-ethylphenyl)oxetan-3-amine hydrochloride

Uniqueness

3-(4-bromo-2-ethylphenyl)oxetan-3-amine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs

Properties

CAS No.

2758003-19-7

Molecular Formula

C11H15BrClNO

Molecular Weight

292.6

Purity

95

Origin of Product

United States

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